molecular formula C8H10N2O2S B3130598 6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylacetic acid CAS No. 343791-95-7

6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylacetic acid

Cat. No.: B3130598
CAS No.: 343791-95-7
M. Wt: 198.24 g/mol
InChI Key: KSSNVBBTRGJKHI-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylacetic acid is a bicyclic heterocyclic compound featuring a fused thiazole and pyrimidine ring system. The acetic acid substituent at position 3 distinguishes it from other derivatives in this class.

Properties

IUPAC Name

2-(6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c11-7(12)4-6-5-13-8-9-2-1-3-10(6)8/h5H,1-4H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSSNVBBTRGJKHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C2N(C1)C(=CS2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylacetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with ethyl acetoacetate, followed by cyclization and subsequent hydrolysis to yield the desired product .

Industrial Production Methods

the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .

Scientific Research Applications

6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylacetic acid involves its interaction with specific molecular targets. These targets could include enzymes or receptors, leading to a biological response. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Differences

Substituent Variations at Position 3

The acetic acid group in the target compound contrasts with substituents in analogs:

  • The ethyl group may also sterically hinder interactions with biological targets .
  • Aryl-substituted analogs (e.g., 3-(4-chlorophenyl) derivative, ): The chlorophenyl group increases lipophilicity and may enhance binding to hydrophobic enzyme pockets. However, this could reduce solubility and metabolic stability .
Core Heterocycle Modifications
  • Thiadiazolo[3,2-a]pyrimidin-5-one derivatives (): Replacement of the thiazole ring with a thiadiazole introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity. The imino group at position 7 further differentiates reactivity .

Pharmacological Implications

  • Target Compound : The acetic acid group may facilitate salt formation (e.g., sodium or potassium salts), enhancing oral bioavailability. Its polarity could limit blood-brain barrier penetration, making it suitable for peripheral targets .
  • Ethyl Carboxylate Analogs : Lipophilicity supports CNS-targeting applications but may require prodrug strategies for solubility .
  • Aryl-Substituted Derivatives : Chlorophenyl or fluorophenyl groups () improve binding to aromatic residues in enzymes (e.g., kinases) but increase metabolic oxidation risks .

Biological Activity

6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylacetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula and characteristics:

PropertyDetails
Molecular Formula C₈H₁₀N₂O₂S
CAS Number 343791-95-7
Molecular Weight 186.24 g/mol
IUPAC Name This compound
Hazard Information Irritant

Antitumor Activity

Research indicates that compounds containing thiazole and pyrimidine moieties exhibit promising antitumor properties. For instance, derivatives of thiazole have shown cytotoxic effects against various cancer cell lines. In a study, analogues of thiazolo-pyrimidine compounds demonstrated IC50 values in the low micromolar range against A-431 and Jurkat cells, indicating significant antiproliferative activity .

Anticonvulsant Activity

Compounds similar to 6,7-dihydro derivatives have been evaluated for anticonvulsant properties. A structure-activity relationship analysis revealed that specific substitutions on the thiazole ring enhance anticonvulsant efficacy. For example, compounds with electron-donating groups exhibited higher protective effects in seizure models .

Antimicrobial Properties

Thiazole derivatives have also been studied for their antimicrobial activities. Various thiazole-containing compounds have displayed effectiveness against bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Case Studies

  • Antitumor Efficacy
    • A series of thiazole-pyrimidine derivatives were synthesized and tested for their cytotoxicity against cancer cell lines. The most potent compound showed an IC50 value of 1.61 µg/mL against human breast cancer cells (MCF-7) .
    • Another study highlighted a derivative with a methyl group at position 4 of the phenyl ring, which significantly enhanced its activity against tumor cells .
  • Anticonvulsant Screening
    • In a preclinical study using the pentylenetetrazole (PTZ) model in mice, certain thiazolo-pyrimidine analogues provided complete protection against seizures at doses lower than those required for standard anticonvulsants .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by various structural features:

  • Substituents on the Thiazole Ring : The presence of electron-donating groups increases activity.
  • Pyrimidine Ring Modifications : Alterations in the pyrimidine structure can lead to significant changes in biological potency.
  • Acetic Acid Group : Essential for solubility and interaction with biological targets.

Q & A

Q. What are the established synthetic routes for 6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylacetic acid and its derivatives?

Synthesis typically involves condensation reactions with chloroacetic acid under reflux conditions. For example, a mixture of heterocyclic precursors (e.g., thiazolo-pyrimidine derivatives), chloroacetic acid, and sodium acetate in glacial acetic acid/acetic anhydride is refluxed, followed by aldehyde addition to form the target compound. Crystallization from appropriate solvents (e.g., ethanol or DMF) yields purified derivatives .

Q. How can the structural integrity of synthesized derivatives be validated?

Key methods include:

  • 1H/13C NMR spectroscopy : To confirm substituent positions and hydrogen/carbon environments.
  • X-ray diffraction : For unambiguous spatial structure determination, particularly for hydrogenated thiazolo-pyrimidine derivatives .
  • HPLC-MS : To verify compound purity and molecular weight .

Q. What in silico tools are recommended for preliminary pharmacokinetic profiling?

The SwissADME platform is widely used to predict lipophilicity (LogP), solubility, and drug-likeness parameters (e.g., Lipinski’s Rule of Five). This helps prioritize derivatives for biological testing by comparing properties to reference drugs like celecoxib .

Advanced Research Questions

Q. How can synthesis conditions be optimized to improve yields of thiazolo-pyrimidine derivatives?

  • Reaction parameter screening : Vary solvent systems (e.g., aqueous-alcohol mixtures for salt formation) and reflux durations to balance reaction completion and side-product formation .
  • Catalyst selection : Sodium acetate acts as both a base and catalyst in acetic acid media, but alternative bases (e.g., K2CO3) may improve selectivity for specific substituents .

Q. What computational strategies aid in designing novel derivatives with enhanced bioactivity?

  • Quantum chemical calculations : Use reaction path search methods (e.g., density functional theory) to predict feasible reaction pathways and transition states.
  • Machine learning : Train models on existing synthetic data to predict optimal reaction conditions or substituent combinations for target properties (e.g., solubility or binding affinity) .

Q. How should researchers address contradictions in biological activity data across structurally similar derivatives?

  • Structure-activity relationship (SAR) analysis : Systematically compare substituent effects (e.g., electron-withdrawing groups on the pyrimidine ring) on activity.
  • Experimental validation : Replicate conflicting studies under standardized conditions (e.g., fixed cell lines or enzyme assays) to isolate variables like solubility or metabolic stability .

Q. What methodologies are effective for studying the biological mechanism of thiazolo-pyrimidine derivatives?

  • Enzyme inhibition assays : Use purified target enzymes (e.g., cyclooxygenase-2 or kinases) to measure IC50 values and inhibition kinetics.
  • Molecular docking : Model interactions between derivatives and active sites (e.g., COX-2 for anti-inflammatory activity) to rationalize activity trends .

Q. How can inorganic/organic salt formation enhance the physicochemical properties of this compound?

  • Ionization optimization : React the carboxylic acid moiety with inorganic bases (e.g., NaOH) or organic amines (e.g., piperazine) to improve aqueous solubility.
  • Stability testing : Use accelerated stability studies (e.g., 40°C/75% RH) to assess salt hygroscopicity and degradation pathways .

Methodological Notes

  • Key references : Synthesis (), characterization (), computational design (), and biological evaluation () are prioritized.
  • Contradictions : Differences in reported yields (e.g., 41–77% in similar syntheses) highlight the need for reaction condition standardization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylacetic acid
Reactant of Route 2
6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylacetic acid

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